molecular formula C5H7NO3 B2975482 (3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one CAS No. 30197-56-9

(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one

Cat. No.: B2975482
CAS No.: 30197-56-9
M. Wt: 129.115
InChI Key: WOBSKBVWJAJZQL-DMTCNVIQSA-N
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Description

(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one is a heterocyclic compound that features a fused furan and oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with an isocyanate in the presence of a catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, tetrahydrofuran derivatives, and functionalized oxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one exerts its effects often involves interactions with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature makes it a valuable scaffold in the design of new compounds with specific biological or material properties .

Properties

IUPAC Name

(3aR,6aR)-3a,4,6,6a-tetrahydro-3H-furo[3,4-d][1,3]oxazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-5-6-3-1-8-2-4(3)9-5/h3-4H,1-2H2,(H,6,7)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBSKBVWJAJZQL-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CO1)OC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CO1)OC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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